3-Bromo-3-methyl-2-butanone
Overview
Description
3-Bromo-3-methyl-2-butanone is an organic compound with the molecular formula C5H9BrO. It is a colorless to yellow liquid with a distinctive odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-3-methyl-2-butanone can be synthesized through the bromination of 3-methyl-2-butanone. The process involves the addition of bromine to 3-methyl-2-butanone in the presence of anhydrous methanol. The reaction is carried out at low temperatures (0-10°C) to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is typically purified through distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-3-methyl-2-butanone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to 3-methyl-2-butanone using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed:
Substitution: Various substituted ketones.
Reduction: 3-methyl-2-butanone.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
3-Bromo-3-methyl-2-butanone is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: The compound is explored for its potential in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of agrochemicals, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-3-methyl-2-butanone involves its reactivity as an electrophile due to the presence of the bromine atom. It can readily participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
- 3-Bromo-2-butanone
- 2-Bromo-3-methyl-2-butene
- 1-Bromo-3-methyl-2-butanone
Comparison: 3-Bromo-3-methyl-2-butanone is unique due to its specific structure, which imparts distinct reactivity compared to its analogs. For instance, 3-Bromo-2-butanone has a different substitution pattern, leading to variations in its chemical behavior and applications. Similarly, 2-Bromo-3-methyl-2-butene, being an alkene, exhibits different reactivity, particularly in addition reactions .
Properties
IUPAC Name |
3-bromo-3-methylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-4(7)5(2,3)6/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCWDDGZFBAXRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322805 | |
Record name | 3-Bromo-3-methyl-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2648-71-7 | |
Record name | 2648-71-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-3-methyl-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-3-methyl-2-butanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 3-Bromo-3-methyl-2-butanone in organic synthesis?
A1: this compound is primarily used as a reagent in organic synthesis. It is known to react with organometallic reagents, such as methylmagnesium iodide . This reaction allows for the introduction of specific alkyl groups into more complex molecules, showcasing its utility in building organic structures.
Q2: Are there alternative reagents for synthesizing ethylene acetals from ketones?
A2: Yes, while 1,2-bis(trimethylsilyloxy)ethane (BTSE) with Nafion®-TMS as a catalyst can be used for the synthesis of ethylene acetals from haloketones , the effectiveness of this method can vary depending on the specific haloketone used. The research highlights that this method is less effective for certain dibromoketones and endo-2-bromocamphor. This suggests that alternative reagents and synthetic routes may be necessary depending on the desired product.
Q3: Can this compound be used to synthesize cyclopropanone derivatives?
A3: While this compound was investigated as a potential starting material for the synthesis of cyclopropanone derivatives, the research indicates that this approach was not successful . Instead of the desired cyclopropanone derivative, the reaction with triphenylmethyl sodium primarily yielded reduction and elimination products.
Q4: What are the safety concerns associated with handling this compound?
A4: this compound is a lachrymator and skin irritant . Appropriate safety precautions, including wearing personal protective equipment such as gloves, goggles, and working in a well-ventilated area, are essential when handling this compound.
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